

Mercury(II) Phosphate [Hg₃(PO₄)₂]: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Mercury phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mercury(II) phosphate, including its chemical formula, synthesis, characterization, and the toxicological pathways associated with inorganic mercury compounds. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Chemical Identity and Properties

Mercury(II) phosphate is an inorganic compound with the chemical formula Hg₃(PO₄)₂. This formula is derived from the ionic charges of its constituent ions: the mercury(II) cation (Hg²⁺) and the phosphate anion (PO₄³⁻). To achieve a neutral compound, three mercury(II) ions are required to balance the charge of two phosphate ions (3 x (+2) + 2 x (-3) = 0).

Mercury(II) phosphate is a white to yellowish powder that is insoluble in water and ethanol but dissolves in acidic solutions[1]. It is identified by the CAS number 7782-66-3[2]. The crystal structure of mercury(II) phosphate is monoclinic with the space group P2₁/c[3][4].

Table 1: Physical and Chemical Properties of Mercury(II) Phosphate

Property	Value	Reference
Chemical Formula	$\text{Hg}_3(\text{PO}_4)_2$	[5][6][7]
Molar Mass	791.71 g/mol	[6]
Appearance	White to white-yellow powder	[1][2]
CAS Number	7782-66-3	[2][5]
Solubility	Insoluble in water and ethanol; soluble in acids	[1]
Crystal System	Monoclinic	[3][4]
Space Group	$P2_1/c$	[3][4]

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of mercury(II) phosphate.

Synthesis of Mercury(II) Phosphate

Two primary methods for the synthesis of mercury(II) phosphate are precipitation and hydrothermal synthesis.

This method involves the reaction of a soluble mercury(II) salt with a soluble phosphate salt in an aqueous solution, leading to the precipitation of insoluble mercury(II) phosphate.

Protocol:

- Reactant Preparation:
 - Prepare a 0.3 M solution of mercury(II) nitrate ($\text{Hg}(\text{NO}_3)_2$) by dissolving the appropriate amount in deionized water.
 - Prepare a 0.2 M solution of sodium phosphate (Na_3PO_4) by dissolving the appropriate amount in deionized water.

- Precipitation:
 - Slowly add the sodium phosphate solution dropwise to the mercury(II) nitrate solution while stirring continuously. A white precipitate of mercury(II) phosphate will form immediately. The balanced chemical equation for this reaction is: $3\text{Hg}(\text{NO}_3)_2(\text{aq}) + 2\text{Na}_3\text{PO}_4(\text{aq}) \rightarrow \text{Hg}_3(\text{PO}_4)_2(\text{s}) + 6\text{NaNO}_3(\text{aq})$
- Aging the Precipitate:
 - Continue stirring the mixture at room temperature for 2-4 hours to allow the precipitate to age, which can improve the crystallinity and particle size.
- Isolation and Washing:
 - Separate the precipitate from the solution by filtration using a Buchner funnel.
 - Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts, such as sodium nitrate.
 - Finally, wash the precipitate with ethanol to facilitate drying.
- Drying:
 - Dry the washed precipitate in an oven at 80-100 °C for several hours until a constant weight is achieved.

Hydrothermal synthesis is employed to produce well-crystallized mercury(II) phosphate. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

Protocol:

- Precursor Mixture:
 - In a Teflon-lined stainless-steel autoclave, mix stoichiometric amounts of a mercury(II) source (e.g., mercury(II) oxide, HgO) and a phosphate source (e.g., phosphoric acid, H_3PO_4).

- Reaction Conditions:
 - Fill the autoclave with deionized water to approximately 70-80% of its volume.
 - Seal the autoclave and heat it to a temperature between 150-200 °C for 24-48 hours. The elevated temperature and pressure facilitate the dissolution of the reactants and the crystallization of the product.
- Cooling and Isolation:
 - Allow the autoclave to cool down to room temperature naturally.
 - Open the autoclave in a well-ventilated fume hood.
 - Collect the crystalline product by filtration.
- Washing and Drying:
 - Wash the crystals with deionized water and then with ethanol.
 - Dry the final product in an oven at a low temperature (e.g., 60 °C) to avoid any phase changes.

Characterization of Mercury(II) Phosphate

The synthesized mercury(II) phosphate can be characterized using various analytical techniques to confirm its identity, purity, and structure.

XRD is used to determine the crystalline structure and phase purity of the synthesized compound.

Experimental Parameters:

- Instrument: Powder X-ray diffractometer
- X-ray Source: Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$)
- Scan Range (2θ): 10° - 80°

- Scan Speed: 2°/min
- Sample Preparation: The dried powder sample is finely ground and mounted on a sample holder.

Expected Results: The resulting diffraction pattern should be compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD). The pattern for crystalline $\text{Hg}_3(\text{PO}_4)_2$ will show characteristic peaks at specific 2θ angles corresponding to its monoclinic structure.

Table 2: Representative XRD Data for a Phosphate Compound (Magnesium Phosphate)

2θ (degrees)	d-spacing (Å)	Relative Intensity (%)
22.5	3.95	100
28.1	3.17	85
31.8	2.81	70
34.2	2.62	65
47.3	1.92	50

(Note: This is an example for a similar phosphate compound. The actual pattern for $\text{Hg}_3(\text{PO}_4)_2$ will have different peak positions and intensities.)

FTIR spectroscopy is used to identify the functional groups present in the compound, particularly the phosphate group.

Experimental Parameters:

- Instrument: FTIR spectrometer
- Spectral Range: 4000 - 400 cm^{-1}

- **Sample Preparation:** The sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Expected Results: The FTIR spectrum of mercury(II) phosphate is expected to show characteristic absorption bands for the phosphate group (PO_4^{3-}).

Table 3: Expected FTIR Peak Assignments for Mercury(II) Phosphate

Wavenumber (cm^{-1})	Vibration Mode
~1000 - 1100	P-O asymmetric stretching (ν_3)
~960	P-O symmetric stretching (ν_1)
~560 - 600	O-P-O asymmetric bending (ν_4)
~475	O-P-O symmetric bending (ν_2)

Raman spectroscopy provides complementary information to FTIR and is also used to identify the vibrational modes of the phosphate group.

Experimental Parameters:

- **Instrument:** Raman spectrometer
- **Excitation Laser:** e.g., 532 nm or 785 nm
- **Spectral Range:** 200 - 1200 cm^{-1}
- **Sample Preparation:** The powder sample is placed directly on a microscope slide for analysis.

Expected Results: Similar to FTIR, the Raman spectrum will exhibit characteristic peaks for the phosphate group. The symmetric stretching mode (ν_1) is typically very strong in the Raman spectrum.

Signaling Pathways and Toxicological Mechanisms

Due to its high toxicity, mercury(II) phosphate is not used in drug development. However, understanding the toxicological pathways of inorganic mercury is crucial for researchers in related fields. Inorganic mercury compounds, like $\text{Hg}_3(\text{PO}_4)_2$, exert their toxicity through various cellular mechanisms.

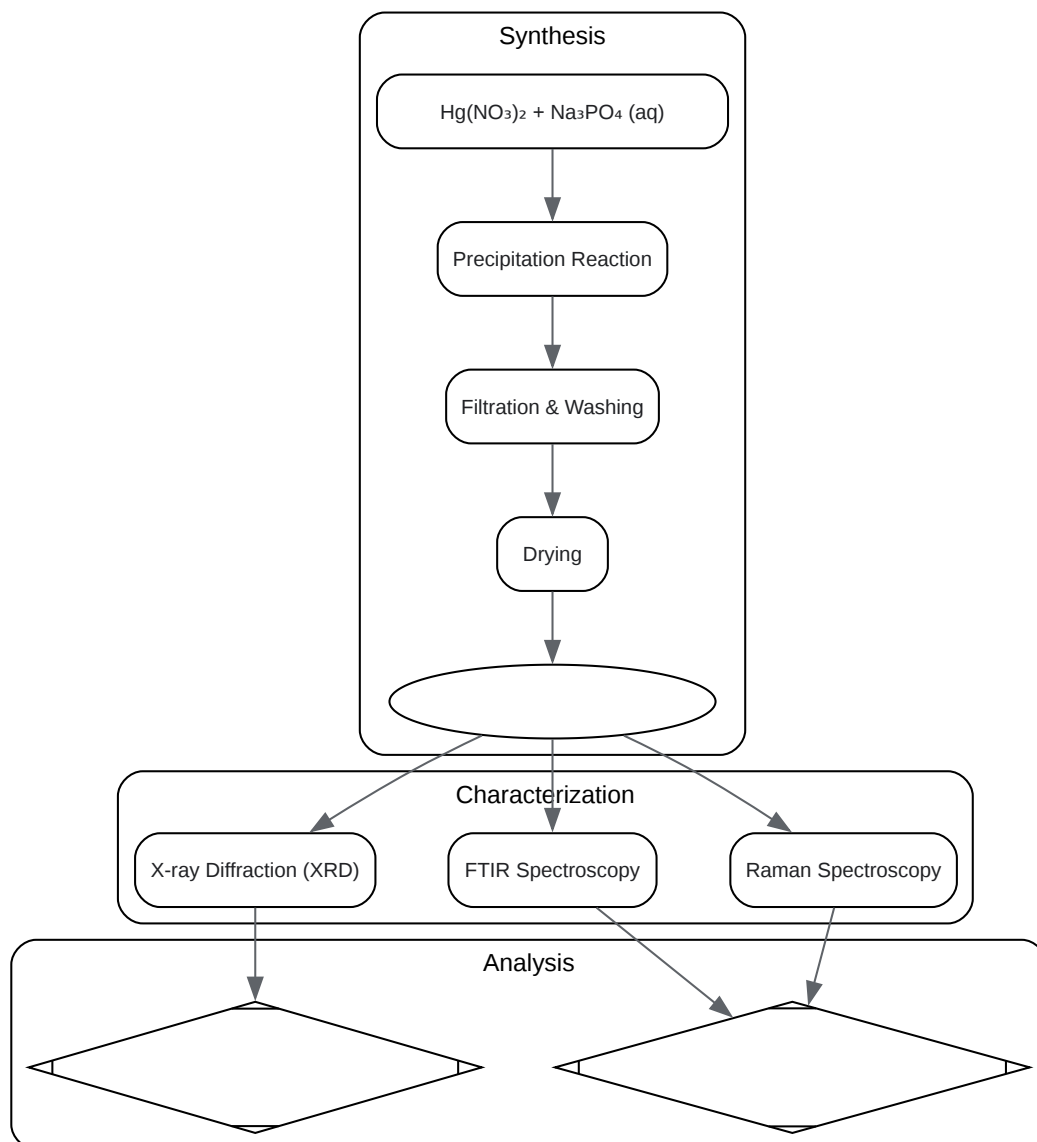
General Cellular Toxicity of Inorganic Mercury

Inorganic mercury (Hg^{2+}) has a high affinity for sulfhydryl (-SH) groups in proteins. This interaction can lead to:

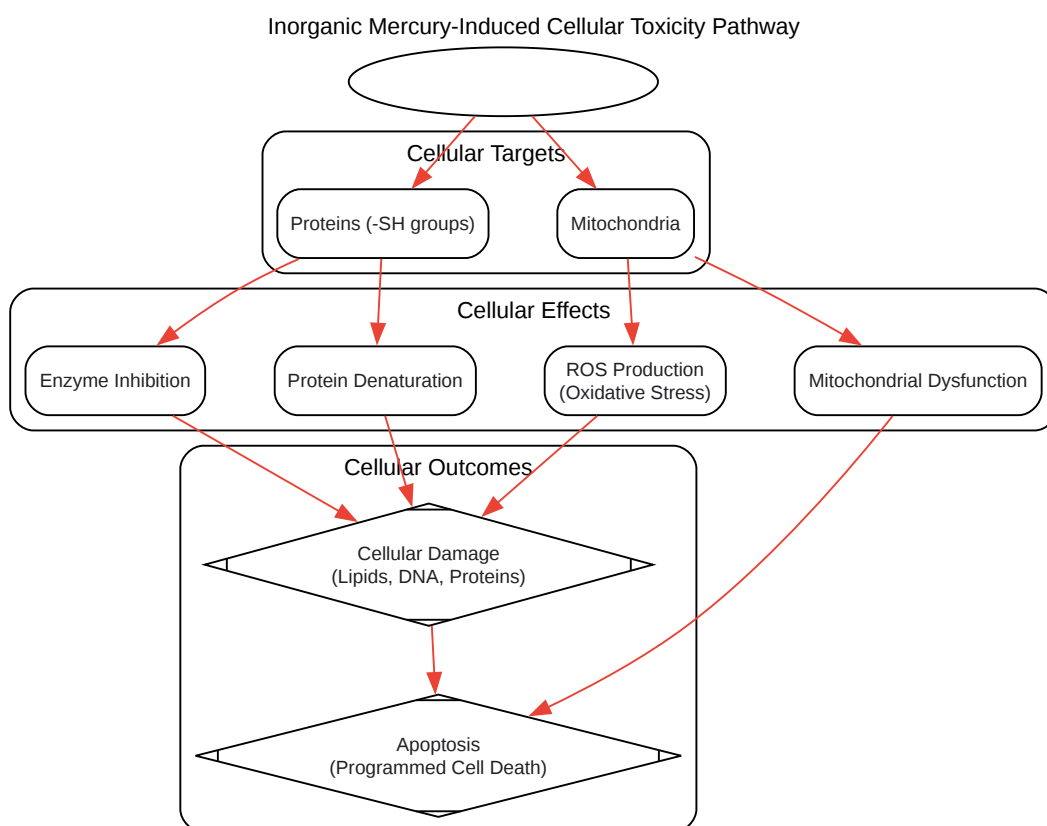
- **Enzyme Inhibition:** Many enzymes rely on sulfhydryl groups for their activity. Binding of Hg^{2+} can inactivate these enzymes, disrupting critical cellular processes.
- **Disruption of Protein Structure:** The binding of mercury can alter the three-dimensional structure of proteins, leading to loss of function.
- **Oxidative Stress:** Inorganic mercury can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA.
- **Mitochondrial Dysfunction:** Mercury can accumulate in mitochondria, impairing their function and leading to a decrease in ATP production and an increase in ROS.

Signaling Pathway Visualization

The following diagram illustrates a simplified workflow of the synthesis and characterization of mercury(II) phosphate.

Workflow for Synthesis and Characterization of $\text{Hg}_3(\text{PO}_4)_2$ [Click to download full resolution via product page](#)Caption: Workflow for the synthesis and characterization of $\text{Hg}_3(\text{PO}_4)_2$.

The following diagram illustrates a simplified signaling pathway for inorganic mercury-induced cellular toxicity.



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